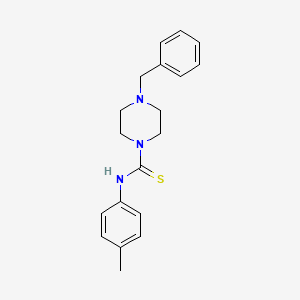
4-benzyl-N-(4-methylphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(4-methylphenyl)-1-piperazinecarbothioamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been found to have stimulant effects on the central nervous system. BZP was first synthesized in the 1970s and has since gained popularity as a recreational drug. However, its potential as a research tool is also being explored.
作用機序
4-benzyl-N-(4-methylphenyl)-1-piperazinecarbothioamide acts as a stimulant on the central nervous system by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in alertness, energy, and euphoria.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and sweating. This compound has been found to have a low potential for addiction and dependence compared to other psychoactive drugs.
実験室実験の利点と制限
4-benzyl-N-(4-methylphenyl)-1-piperazinecarbothioamide has several advantages as a research tool. It is easy to synthesize, and its effects on the central nervous system are well understood. This compound has also been found to have a low potential for addiction and dependence, making it a safer alternative to other psychoactive drugs. However, this compound also has limitations as a research tool. Its effects on the brain are not fully understood, and its long-term effects on the body are not well documented.
将来の方向性
There are several future directions for research on 4-benzyl-N-(4-methylphenyl)-1-piperazinecarbothioamide. One area of interest is its potential as a treatment for depression and anxiety disorders. This compound has been found to have antidepressant and anxiolytic effects in animal studies. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as a research tool for investigating the effects of psychoactive drugs on the brain. This compound has been found to increase the levels of neurotransmitters associated with mood regulation and reward processing. Further research is needed to determine its precise mechanism of action and its potential as a research tool.
合成法
The synthesis of 4-benzyl-N-(4-methylphenyl)-1-piperazinecarbothioamide involves the reaction of piperazine with benzyl chloride and 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatography.
科学的研究の応用
4-benzyl-N-(4-methylphenyl)-1-piperazinecarbothioamide has been used as a research tool in various scientific studies. It has been found to have potential as a treatment for depression and anxiety disorders. This compound has also been used in studies investigating the effects of psychoactive drugs on the brain. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters associated with mood regulation and reward processing.
特性
IUPAC Name |
4-benzyl-N-(4-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-16-7-9-18(10-8-16)20-19(23)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZCYQQCUOSFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5681035.png)
![S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5681040.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-benzyl-1,4-diazepan-6-ol](/img/structure/B5681045.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5681053.png)
![4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5681061.png)
![4-({2-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681071.png)
![N-(4-methylphenyl)-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681080.png)
![4-methyl-2-[4-(pyridin-3-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5681086.png)
![N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5681091.png)
![4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide](/img/structure/B5681116.png)
![N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5681121.png)

![1-(4-chlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5681131.png)